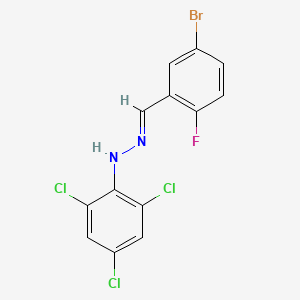![molecular formula C21H20N2O2 B11695412 1-Butylamino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B11695412.png)
1-Butylamino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound belonging to the naphthoquinone family. This compound is known for its unique structural features and potential applications in various scientific fields, including chemistry, biology, and medicine. The naphthoquinone core is a common motif in many biologically active molecules, making this compound of significant interest for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves nucleophilic substitution reactions. One common method is the nucleophilic replacement of hydrogen, chlorine, nitro, or sulfo groups in the corresponding 1-substituted 3H-naphtho[1,2,3-de]quinoline-2,7-diones . The reaction conditions often include the use of suitable solvents and catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
化学反应分析
Types of Reactions
1-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides, amines, and acids are employed under suitable conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can be further functionalized for specific applications .
科学研究应用
1-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Industry: Utilized in the development of luminescent materials for applications in LEDs and bioimaging.
作用机制
The mechanism of action of 1-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with molecular targets such as kinases. For instance, it acts as an ATP-binding site inhibitor of GSK-3, interfering with the kinase’s activity and thereby modulating various cellular pathways . The compound’s structure allows it to form hydrogen bonds and other interactions with the active site of the enzyme, leading to its inhibitory effects.
相似化合物的比较
Similar Compounds
1-(phenylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione: Similar in structure but with a phenyl group instead of a butyl group.
2-butyl-6-(butylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione: Another naphthoquinone derivative with different substitution patterns.
Uniqueness
1-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butylamino group enhances its solubility and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C21H20N2O2 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
16-(butylamino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
InChI |
InChI=1S/C21H20N2O2/c1-3-4-12-22-19-18-13-8-5-6-9-14(13)20(24)15-10-7-11-16(17(15)18)23(2)21(19)25/h5-11,22H,3-4,12H2,1-2H3 |
InChI 键 |
XBTMSTNRBIQWHK-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2,3-Dihydroxypropyl)amino]anthracene-9,10-dione](/img/structure/B11695333.png)
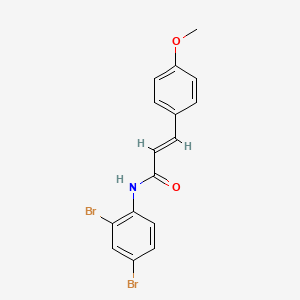
![6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B11695343.png)
![(4Z)-4-[2-(4-iodophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11695351.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11695356.png)
![N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide](/img/structure/B11695361.png)
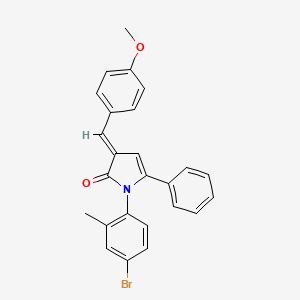
![4-bromo-2-[(E)-{[2-(3-ethoxy-4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-6-nitrophenol](/img/structure/B11695375.png)
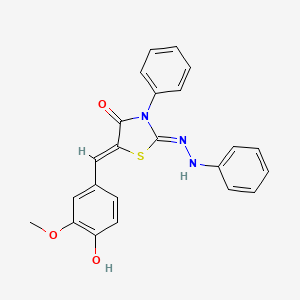
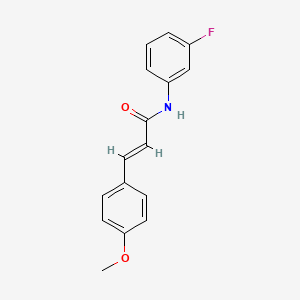
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B11695392.png)
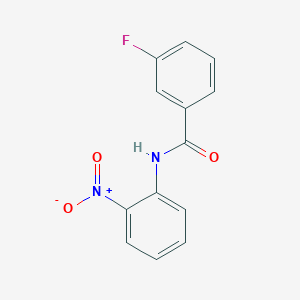
![2-methoxy-4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11695401.png)
